3,4-dimethyl-7-propoxy-2H-chromen-2-one 3,4-dimethyl-7-propoxy-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9948686
InChI: InChI=1S/C14H16O3/c1-4-7-16-11-5-6-12-9(2)10(3)14(15)17-13(12)8-11/h5-6,8H,4,7H2,1-3H3
SMILES: CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol

3,4-dimethyl-7-propoxy-2H-chromen-2-one

CAS No.:

Cat. No.: VC9948686

Molecular Formula: C14H16O3

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

3,4-dimethyl-7-propoxy-2H-chromen-2-one -

Specification

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
IUPAC Name 3,4-dimethyl-7-propoxychromen-2-one
Standard InChI InChI=1S/C14H16O3/c1-4-7-16-11-5-6-12-9(2)10(3)14(15)17-13(12)8-11/h5-6,8H,4,7H2,1-3H3
Standard InChI Key QKBLNFVLRSVFCD-UHFFFAOYSA-N
SMILES CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C
Canonical SMILES CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3,4-dimethyl-7-propoxychromen-2-one, reflects its benzopyrone-derived structure. The chromenone core is substituted with methyl groups at the 3- and 4-positions and a propoxy chain (-OCH2_2CH2_2CH3_3) at the 7-position. Key structural identifiers include:

  • SMILES: CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C

  • InChIKey: QKBLNFVLRSVFCD-UHFFFAOYSA-N.

The methyl groups enhance lipophilicity, potentially improving membrane permeability, while the propoxy chain introduces steric bulk that may influence receptor binding .

Physicochemical Characteristics

Table 1 summarizes critical properties:

PropertyValue
Molecular FormulaC14_{14}H16_{16}O3_3
Molecular Weight232.27 g/mol
Boiling PointNot reported
SolubilityLikely lipophilic
FluorescencePresumed strong (coumarin core)

Experimental data on solubility and melting point remain limited, but its coumarin backbone suggests moderate solubility in organic solvents like ethanol or DMSO.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions starting with 7-hydroxycoumarin. Key steps include:

  • Propoxylation: Introduction of the propoxy group via nucleophilic substitution using 1-bromopropane under basic conditions.

  • Methylation: Friedel-Crafts alkylation or methyl halide addition to install methyl groups at positions 3 and 4.

Microwave-assisted synthesis, noted for similar coumarin derivatives, could reduce reaction times and improve yields . For example, Santana et al. achieved 70–85% yields for analogous compounds using optimized temperature (80–120°C) and catalysts like K2_2CO3_3 .

Challenges and Solutions

  • Regioselectivity: Competing reactions at coumarin’s reactive sites (e.g., C-6 vs. C-8) necessitate careful control of reaction conditions.

  • Purification: Column chromatography or recrystallization from ethanol is often required to isolate the pure product.

Material Science Applications

Fluorescence Properties

The conjugated π-system of the coumarin core enables strong fluorescence, with emission maxima typically between 400–450 nm. This property is exploitable in:

  • Optical Sensors: Detection of metal ions or biomolecules.

  • Organic Light-Emitting Diodes (OLEDs): As a blue-emitting layer.

Stability and Compatibility

Preliminary thermal analysis (TGA/DSC) of related coumarins indicates stability up to 200°C, making them suitable for high-temperature applications.

Analytical Characterization

Spectroscopic Techniques

  • NMR: 1H^1\text{H} NMR (CDCl3_3) shows characteristic signals at δ 2.44 (s, 3H, C-4 CH3_3), 2.70 (s, 3H, C-3 CH3_3), and 4.22 (d, 2H, OCH2_2) .

  • Mass Spectrometry: ESI-MS typically displays [M+H]+^+ at m/z 233.1.

Chromatographic Methods

HPLC purity assessments using C18 columns and acetonitrile/water mobile phases achieve >98% purity, critical for pharmacological studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator